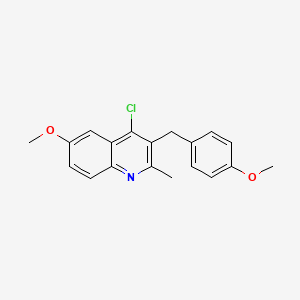![molecular formula C19H18Cl2N2O2 B5037058 4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline](/img/structure/B5037058.png)
4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of quinazoline derivatives and has shown promising results in various fields of research.
Mecanismo De Acción
The mechanism of action of 4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline is not yet fully understood. However, studies have shown that this compound inhibits the activity of certain kinases, which are enzymes that play a crucial role in various cellular processes. By inhibiting the activity of these kinases, 4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline may interfere with the growth and proliferation of cancer cells, as well as the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline has various biochemical and physiological effects. This compound has been found to inhibit the activity of certain kinases, which may interfere with the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory properties, which may help to reduce inflammation in certain diseases. In addition, 4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline has been found to have anti-viral properties, which may make it useful for the treatment of certain viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline in lab experiments is its potential as a kinase inhibitor. This compound has been found to inhibit the activity of certain kinases, which may make it useful for studying the role of these enzymes in various cellular processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of 4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline can be toxic to cells, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline. One of the main areas of research is the development of more potent and selective kinase inhibitors based on this compound. Another area of research is the study of the mechanism of action of 4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline, which may lead to a better understanding of its potential applications in scientific research. Additionally, further studies are needed to determine the safety and toxicity of this compound, which may help to guide its use in future experiments.
Conclusion:
In conclusion, 4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline is a promising compound that has shown potential applications in scientific research. Its potential as a kinase inhibitor, as well as its anti-cancer, anti-inflammatory, and anti-viral properties, make it a valuable tool for studying various cellular processes. However, further research is needed to fully understand the mechanism of action of this compound, as well as its safety and toxicity, before it can be used in clinical applications.
Métodos De Síntesis
The synthesis of 4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline is a multi-step process that involves the reaction of 2,6-dichloro-4-methylphenol with 1,4-dibromobutane in the presence of a base to form 4-(2,6-dichloro-4-methylphenoxy)butyl bromide. This intermediate is then reacted with 6-aminoquinazoline in the presence of a catalyst to form the final product, 4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline.
Aplicaciones Científicas De Investigación
4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline has been extensively studied for its potential applications in scientific research. This compound has been found to have various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use as a kinase inhibitor.
Propiedades
IUPAC Name |
4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O2/c1-13-10-15(20)18(16(21)11-13)24-8-4-5-9-25-19-14-6-2-3-7-17(14)22-12-23-19/h2-3,6-7,10-12H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWJZQOVROKHMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCCCOC2=NC=NC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2,6-Dichloro-4-methylphenoxy)butoxy]quinazoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-2,5-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5036977.png)
![N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5036982.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-(5-quinolinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5036984.png)
![3-isopropyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5036994.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methylbenzoyl)-1-piperazinyl]pyridazine](/img/structure/B5037005.png)

![3-[2-(benzyloxy)-5-bromophenyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5037015.png)
![2-(2-fluorophenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5037021.png)
![N-[1-(3-isoxazolyl)ethyl]-N,3,6,7-tetramethyl-1-benzofuran-2-carboxamide](/img/structure/B5037022.png)
![ethyl 2-({[5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5037027.png)
![4-(4-benzyl-1-piperazinyl)-6-ethylthieno[2,3-d]pyrimidine dihydrochloride](/img/structure/B5037033.png)
![N~1~-(4-bromo-3-methylphenyl)-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5037041.png)

![1,5-dichloro-2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene](/img/structure/B5037055.png)